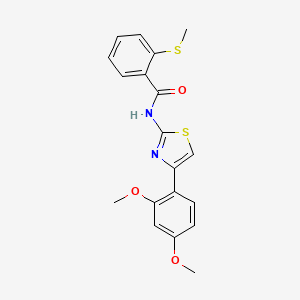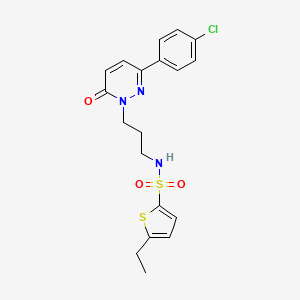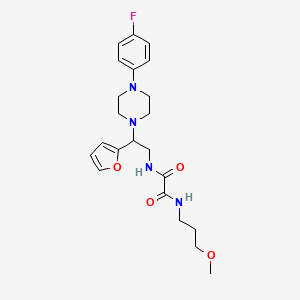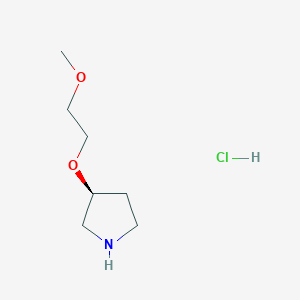![molecular formula C21H22N4O3 B2491747 N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899942-44-0](/img/structure/B2491747.png)
N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide belongs to a class of organic molecules known for their complex structure and diverse chemical properties. This compound, characterized by the presence of pyridinyl and dimethoxyphenyl groups attached to a dihydropyrrolopyrazine core, is of interest due to its potential applications in various fields of chemistry and material science.
Synthesis Analysis
The synthesis of related pyrazine and pyridine derivatives often involves multi-step reactions, including condensation and cyclization processes. For example, the synthesis of similar compounds has been achieved through reactions involving aromatic aldehydes, cyclic 1,3-dicarbonyls, and arylamines, showcasing the versatility and complexity of synthetic routes used for such compounds (Sun et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of analogous compounds has been conducted using techniques like X-ray crystallography, revealing detailed information about crystal systems, space groups, and hydrogen bond interactions. This level of analysis helps in understanding the three-dimensional conformation and stabilization mechanisms of these molecules (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Compounds in this category often participate in various chemical reactions, including Michael addition and cycloaddition reactions. These reactions not only demonstrate the reactivity of such molecules but also allow for the synthesis of a wide range of derivatives with potential biological activity and material applications (Shim et al., 2002).
科学的研究の応用
Synthesis and Structural Analysis
- The compound has been synthesized and its crystal structure determined using single crystal X-ray diffraction studies. The crystal and molecular structure is stabilized by N-H⋯O and C-H⋯O hydrogen bond interactions, indicating potential use in crystallography and material science studies (Prabhuswamy et al., 2016).
Utility in Heterocyclic Synthesis
- The compound or its derivatives have been utilized as a key intermediate in the synthesis of various heterocyclic compounds, suggesting its role in developing novel pharmaceuticals or organic materials (Mansour et al., 2020), (Bialy & Gouda, 2011).
Photophysical and Electrochemical Properties
- The photophysical properties of related compounds have been studied using UV-Visible and fluorescence spectroscopy, while electrochemical properties were examined using cyclic voltammetry. This research suggests applications in developing optical and electronic materials (Golla et al., 2020).
Application in Dyeing and Biological Activities
- Novel heterocyclic compounds related to the chemical have been synthesized and used for dyeing polyester fibers. These compounds have shown high efficiency in in vitro screening for antioxidant activity, antitumor activity, and antimicrobial activity against various pathogenic bacteria and fungi, indicating their potential in medical and textile industries (Khalifa et al., 2015).
Formation of Metal-Organic Frameworks (MOFs)
- The compound or its derivatives have been used in the formation of Metal-Organic Frameworks (MOFs), highlighting its potential in catalysis, gas storage, and separation technologies (Cati & Stoeckli-Evans, 2014).
特性
IUPAC Name |
N-(2,3-dimethoxyphenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-27-18-7-3-5-16(20(18)28-2)23-21(26)25-14-13-24-12-4-6-17(24)19(25)15-8-10-22-11-9-15/h3-12,19H,13-14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDZEPBSMWZZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2491668.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2491671.png)
![[(1R,2R)-1-(Aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2491672.png)


![8-Bromodispiro[3.1.36.14]decane](/img/structure/B2491676.png)

![N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491679.png)

![Methyl 2-[2-(4-acetylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2491685.png)
![N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2491686.png)